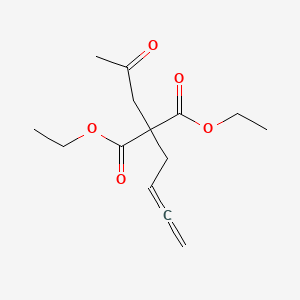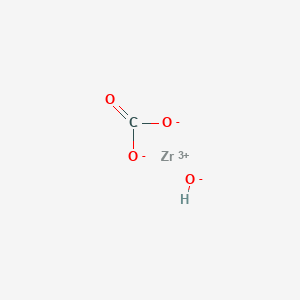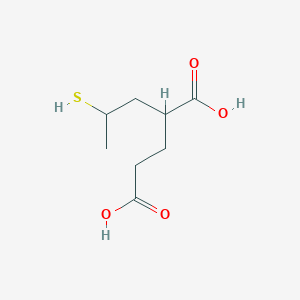
Pentanedioic acid, 2-(2-mercaptopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-(2-mercaptopropyl)-: is a compound known for its significant role as a selective inhibitor of glutamate carboxypeptidase II (GCPII). This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuropathic pain and prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through various organic synthesis techniques, including thiol-ene reactions and Michael addition reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale organic synthesis techniques similar to those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Pentanedioic acid, 2-(2-mercaptopropyl)- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The mercaptopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Pentanedioic acid, 2-(2-mercaptopropyl)- has several scientific research applications:
Chemistry: Used as a selective inhibitor in enzymatic studies.
Biology: Studied for its role in inhibiting GCPII, which is involved in the metabolism of neuropeptides.
Medicine: Investigated for its potential in treating neuropathic pain and prostate cancer.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting this enzyme, Pentanedioic acid, 2-(2-mercaptopropyl)- reduces the levels of glutamate, which is implicated in various neurological conditions .
Comparaison Avec Des Composés Similaires
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): Another GCPII inhibitor with similar applications.
2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA): A thiol-based GCPII inhibitor with comparable properties
Uniqueness: Pentanedioic acid, 2-(2-mercaptopropyl)- is unique due to its specific inhibition of GCPII and its potential therapeutic applications in both neuropathic pain and prostate cancer. Its thiol group also allows for unique chemical reactivity compared to other inhibitors .
Propriétés
Numéro CAS |
254737-20-7 |
|---|---|
Formule moléculaire |
C8H14O4S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
2-(2-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(13)4-6(8(11)12)2-3-7(9)10/h5-6,13H,2-4H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
XZOBZHOOPYYQLF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CCC(=O)O)C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


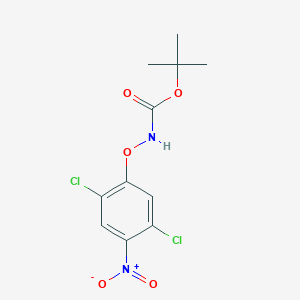
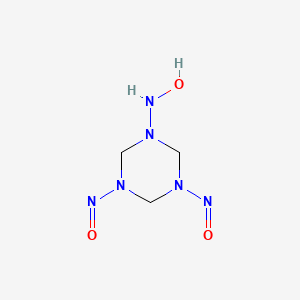
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
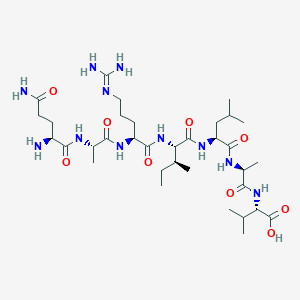
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)
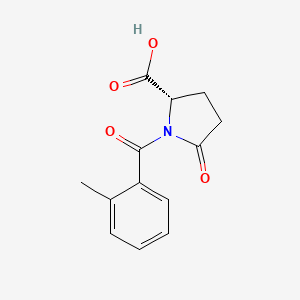
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)
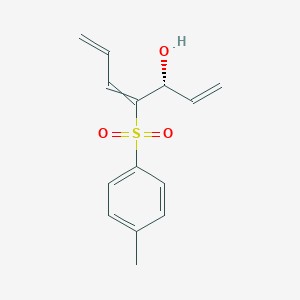
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
